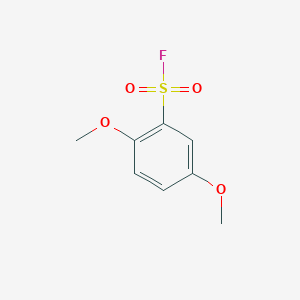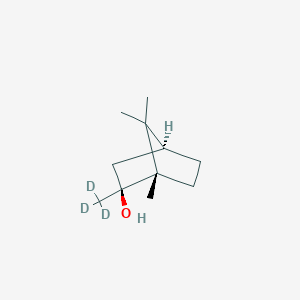![molecular formula C21H20N2O3S B12053542 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B12053542.png)
N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C34H33N5O2S
CAS Number: 361476-68-8
Molecular Weight: 575.738 g/mol
This compound belongs to the class of acetohydrazides, characterized by the presence of a hydrazide group (–CONHNH2). The combination of aromatic rings, heterocycles, and functional groups makes it intriguing for various applications.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide. One common approach involves the condensation of an aldehyde or ketone with hydrazine hydrate under appropriate conditions. The specific steps and reagents depend on the desired regioisomer and substituents.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically employ modified versions of established synthetic routes. Optimization for yield, purity, and safety is crucial.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide can undergo oxidation reactions, yielding various products.
Reduction: Reduction of the carbonyl group (–C=O) may lead to hydrazine derivatives.
Substitution: Substituents on the aromatic rings can participate in substitution reactions.
Hydrazine hydrate: Used for hydrazide formation.
Oxidizing agents: Examples include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Acidic or basic conditions: To facilitate reactions.
Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Isolation and characterization are essential to identify intermediates and final products.
Aplicaciones Científicas De Investigación
Chemistry::
Catalysis: N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide may serve as a ligand or catalyst in organic transformations.
Materials Science: Its unique structure could inspire novel materials.
Anticancer Research: Investigate its potential as an antitumor agent.
Enzyme Inhibition: Explore its effects on specific enzymes.
Drug Design: Structural modifications for drug development.
Dyes and Pigments: Its aromatic moieties may find applications.
Agrochemicals: Investigate pesticidal properties.
Mecanismo De Acción
The compound’s mechanism likely involves interactions with cellular targets, affecting pathways related to cell growth, metabolism, or signaling. Further studies are needed to elucidate this.
Comparación Con Compuestos Similares
While N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide is unique, similar compounds include:
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[4-(2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]acetohydrazide:
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetohydrazide:
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide:
Remember, scientific exploration continues, and N’-{
Propiedades
Fórmula molecular |
C21H20N2O3S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C21H20N2O3S/c1-25-19-10-9-17(12-20(19)26-15-16-6-3-2-4-7-16)14-22-23-21(24)13-18-8-5-11-27-18/h2-12,14H,13,15H2,1H3,(H,23,24)/b22-14+ |
Clave InChI |
CEBVYHWXWGKKEB-HYARGMPZSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CS2)OCC3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CS2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-Dimethyl-1-piperidinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12053471.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B12053477.png)
![2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053487.png)



![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)


![2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12053519.png)


![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
